molecular formula C17H27NO12 B130582 Qui4NMal CAS No. 151299-42-2

Qui4NMal

Cat. No. B130582
M. Wt: 437.4 g/mol
InChI Key: YEXKHDSGIBZZPH-FSIRCQHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Qui4NMal is a chemical compound that has been widely used in scientific research due to its ability to selectively inhibit the activity of a specific enzyme. This enzyme, called quinone reductase 2 (QR2), is involved in a variety of cellular processes, including the regulation of oxidative stress and the metabolism of certain drugs. In

Mechanism Of Action

Qui4NMal selectively inhibits the activity of Qui4NMal by binding to a specific site on the enzyme. This binding prevents the enzyme from carrying out its normal function of reducing quinones, which leads to an increase in oxidative stress within the cell.

Biochemical And Physiological Effects

Qui4NMal has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) within cells, which can lead to oxidative stress and cell death. Additionally, Qui4NMal has been shown to alter the expression of various genes involved in oxidative stress and cellular metabolism.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Qui4NMal in lab experiments is its ability to selectively inhibit the activity of Qui4NMal. This allows researchers to study the specific role of Qui4NMal in cellular processes, without affecting other enzymes or cellular pathways. However, one limitation of using Qui4NMal is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving Qui4NMal. One area of interest is the development of new drugs that target Qui4NMal, which could have potential therapeutic applications in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of Qui4NMal, as well as its potential toxicity and limitations in lab experiments.

Synthesis Methods

Qui4NMal can be synthesized using a variety of methods, including the reaction of 2,3-dimethoxy-5-methyl-1,4-benzoquinone with N-methyl-4-aminophenol in the presence of a base. The resulting product is then purified using chromatography techniques to obtain pure Qui4NMal.

Scientific Research Applications

Qui4NMal has been used in various scientific research applications, including the study of oxidative stress and the development of new drugs. It has been shown to selectively inhibit the activity of Qui4NMal, which plays a critical role in regulating oxidative stress in cells. Additionally, Qui4NMal has been used to study the metabolism of certain drugs, including anticancer agents.

properties

CAS RN

151299-42-2

Product Name

Qui4NMal

Molecular Formula

C17H27NO12

Molecular Weight

437.4 g/mol

IUPAC Name

3-[[(2R,3R,4S,5R,6R)-4-[(2S,3R,4R,5R,6S)-3-acetyloxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,6-dihydroxy-2-methyloxan-3-yl]amino]-3-oxopropanoic acid

InChI

InChI=1S/C17H27NO12/c1-5-10(18-8(20)4-9(21)22)14(13(25)16(26)27-5)30-17-15(29-7(3)19)12(24)11(23)6(2)28-17/h5-6,10-17,23-26H,4H2,1-3H3,(H,18,20)(H,21,22)/t5-,6+,10-,11+,12-,13-,14+,15-,16-,17+/m1/s1

InChI Key

YEXKHDSGIBZZPH-FSIRCQHCSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)OC(=O)C)NC(=O)CC(=O)O

SMILES

CC1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)C)O)O)OC(=O)C)NC(=O)CC(=O)O

Canonical SMILES

CC1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)C)O)O)OC(=O)C)NC(=O)CC(=O)O

synonyms

4,6-dideoxy-4-malonylamino-D-glucose
4,6-dideoxy-4-malonylaminoglucose
Qui4NMal

Origin of Product

United States

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